
4-Amino-5-hydroxy-6-((4'-((4-hydroxyphenyl)azo)-3,3'-dimethyl(1,1'-biphenyl)-4-yl)azo)-3-((4-nitrophenyl)azo)naphthalene-2,7-disulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 260-016-0, also known as allyl decanoate, is a chemical compound with the molecular formula C13H24O2. It is an ester formed from decanoic acid and allyl alcohol. This compound is commonly used in the fragrance and flavor industry due to its fruity odor.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Allyl decanoate can be synthesized through the esterification reaction between decanoic acid and allyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of allyl decanoate involves similar esterification processes but on a larger scale. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion. The final product is then purified through distillation to obtain high-purity allyl decanoate.
Analyse Chemischer Reaktionen
Types of Reactions
Allyl decanoate undergoes various chemical reactions, including:
Oxidation: Allyl decanoate can be oxidized to form corresponding aldehydes and acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The allyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Decanoic acid and allyl aldehyde.
Reduction: Allyl alcohol and decanol.
Substitution: Various substituted allyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Allyl decanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce allyl and decanoate groups into molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Widely used in the fragrance and flavor industry to impart fruity notes to products.
Wirkmechanismus
The mechanism of action of allyl decanoate involves its hydrolysis in the presence of water or enzymes to release allyl alcohol and decanoic acid. These hydrolysis products can then interact with various molecular targets in biological systems. For example, allyl alcohol can undergo further oxidation to form acrolein, which is a reactive compound that can interact with cellular proteins and DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Allyl acetate: Another ester with similar reactivity but different odor properties.
Methyl decanoate: Similar ester but with a methyl group instead of an allyl group.
Ethyl decanoate: Similar ester with an ethyl group.
Uniqueness
Allyl decanoate is unique due to its specific combination of the allyl group and decanoate moiety, which imparts distinct fruity odor characteristics. This makes it particularly valuable in the fragrance and flavor industry compared to other similar esters.
Eigenschaften
CAS-Nummer |
56148-97-1 |
|---|---|
Molekularformel |
C36H28N8O10S2 |
Molekulargewicht |
796.8 g/mol |
IUPAC-Name |
5-amino-4-hydroxy-3-[[4-[4-[(4-hydroxyphenyl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-6-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C36H28N8O10S2/c1-19-15-21(3-13-28(19)40-38-25-7-11-27(45)12-8-25)22-4-14-29(20(2)16-22)41-43-35-31(56(52,53)54)18-23-17-30(55(49,50)51)34(33(37)32(23)36(35)46)42-39-24-5-9-26(10-6-24)44(47)48/h3-18,45-46H,37H2,1-2H3,(H,49,50,51)(H,52,53,54) |
InChI-Schlüssel |
VNZFMWKUROCPRU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=CC=C(C=C5)[N+](=O)[O-])N)O)C)N=NC6=CC=C(C=C6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




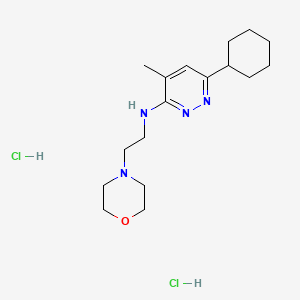


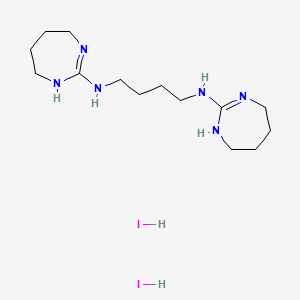
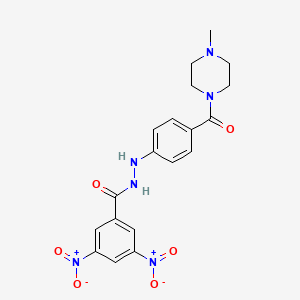

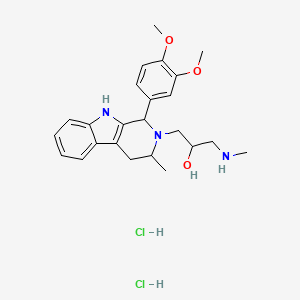
![N-(benzenesulfonyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12730340.png)
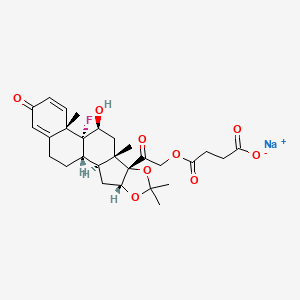
![[(4E,6E,10E)-14,20,22-trihydroxy-13,17-dimethoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12730349.png)


